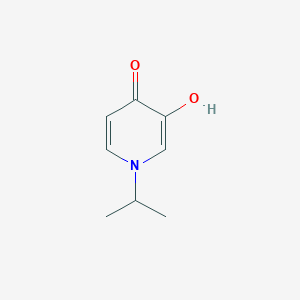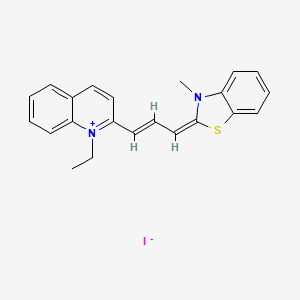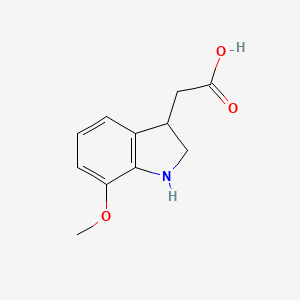
(7-Methoxy-2,3-dihydro-1H-indol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-Methoxyindolin-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-(7-Methoxyindolin-3-yl)acetic acid, often involves the use of various organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with aldehydes or ketones under acidic conditions . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale organic synthesis using stainless steel autoclaves. For example, the synthesis of indole-3-acetic acid involves the reaction of indole with glycolic acid in the presence of potassium hydroxide at high temperatures .
Analyse Des Réactions Chimiques
Types of Reactions
2-(7-Methoxyindolin-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-(7-Methoxyindolin-3-yl)acetic acid can yield various carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
2-(7-Methoxyindolin-3-yl)acetic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(7-Methoxyindolin-3-yl)acetic acid involves its interaction with various molecular targets and pathways. For example, it can bind to specific receptors in cells, leading to changes in cell signaling and gene expression . This compound may also inhibit certain enzymes, leading to a reduction in the production of inflammatory mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
5-Methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with similar biological activities.
Uniqueness
2-(7-Methoxyindolin-3-yl)acetic acid is unique due to its specific substitution pattern on the indole ring, which can lead to distinct biological activities and chemical reactivity compared to other indole derivatives .
Propriétés
Numéro CAS |
74767-84-3 |
|---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
2-(7-methoxy-2,3-dihydro-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C11H13NO3/c1-15-9-4-2-3-8-7(5-10(13)14)6-12-11(8)9/h2-4,7,12H,5-6H2,1H3,(H,13,14) |
Clé InChI |
VPNQPSFAGGWXOO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1NCC2CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


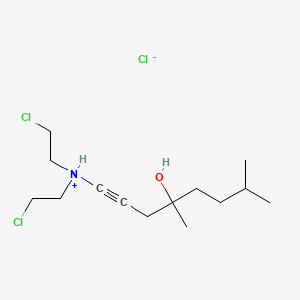
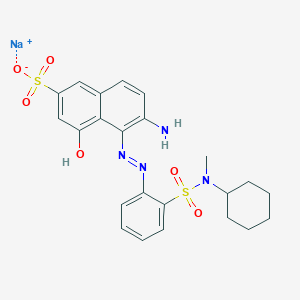
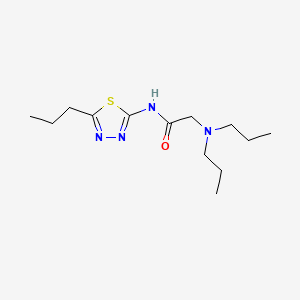
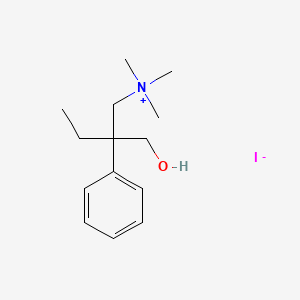


![6-hydroxy-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13738136.png)
![5,11-Dibromo-25,27-dipropoxycalix[4]arene](/img/structure/B13738143.png)

![dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride](/img/structure/B13738157.png)
